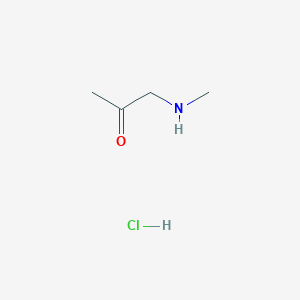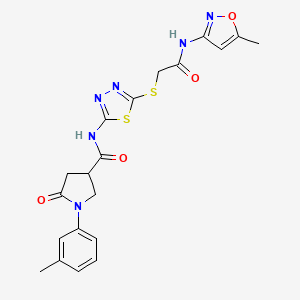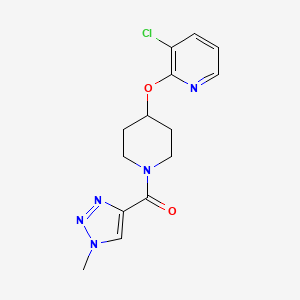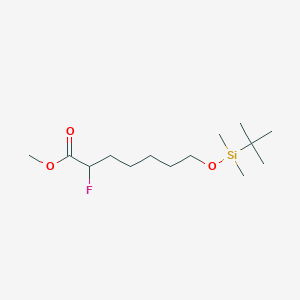![molecular formula C7H8F2O B2579828 2,2-Difluorospiro[2.3]hexane-5-carbaldehyde CAS No. 2411246-39-2](/img/structure/B2579828.png)
2,2-Difluorospiro[2.3]hexane-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorospiro[2.3]hexane-5-carbaldehyde, also known as DFH, is a spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DFH is a versatile molecule that has been studied extensively for its unique properties and potential uses in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Spirocyclic Ethers and Lactones Synthesis
Spirocyclic ethers and lactones, particularly with medium-sized carbocyclic rings, can be synthesized through a process that includes phenylthio migration. This method enables the creation of 1-oxaspiro[4.n]alkanes and alkan-2-ones, where n represents the size of the carbocyclic rings (6, 7, and 11), starting from cycloheptane, octane, and dodecanone. This synthesis is notable for its stereochemical control over the relative and absolute configurations at the critical points of the molecules (Chibale et al., 1993).
Fluorinated Pyrroles Synthesis
The development of 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines showcases the electrophilic alpha,alpha-difluorination of the imino bond. This method uses Selectfluor and results in a straightforward route to various 3-fluorinated pyrroles, expanding the toolbox for synthesizing fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Surmont et al., 2009).
Catalysis in Organic Synthesis
Hexaaquaaluminium(III) tetrafluoroborate has been utilized as a mild, recyclable, non-hygroscopic acid catalyst for the Biginelli reaction. This catalyst facilitates the synthesis of 3,4-dihydropyrimidinones from acetoacetate esters, urea, and aldehydes, demonstrating a practical application in organic synthesis that emphasizes efficiency and environmental sustainability (Litvić et al., 2010).
Tetrahydro-β-Carbolines Synthesis
The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst for the Pictet–Spengler reaction represents an innovative approach to synthesizing tetrahydro-β-carbolines. This method simplifies the production process and improves yields, offering valuable insights for the synthesis of complex heterocyclic compounds (Wang et al., 2014).
Gem-Difluoroolefination of Aldehydes and Ketones
Difluoromethyl 2-pyridyl sulfone acts as an efficient reagent for gem-difluoroolefination of aldehydes and ketones, highlighting its role in introducing fluorinated groups into organic molecules. This finding is crucial for developing new methodologies in organofluorine chemistry, with implications for drug development and material science (Zhao et al., 2010).
Propriétés
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAITIAMIVZOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorospiro[2.3]hexane-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)




![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)


![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
